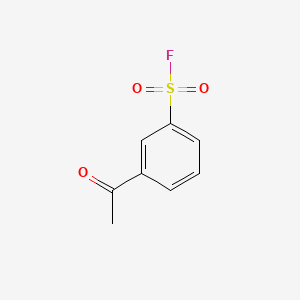

3-Acetylbenzenesulfonyl fluoride

描述

Significance and Research Trajectory of Benzenesulfonyl Fluoride (B91410) Derivatives in Organic Synthesis

Benzenesulfonyl fluoride derivatives have garnered substantial attention in organic synthesis due to the unique reactivity of the sulfonyl fluoride group. rsc.org This functional group is notably stable under many physiological conditions, yet it can be activated to react with a range of nucleophiles. nih.govsigmaaldrich.com This balanced reactivity makes sulfonyl fluorides particularly valuable as "warheads" in chemical biology for the covalent modification of proteins. rsc.orgnih.gov They have been shown to react with the side chains of several amino acids, including serine, threonine, tyrosine, lysine (B10760008), and histidine, enabling their use as versatile probes for studying protein function and for the development of enzyme inhibitors. rsc.orgnih.govacs.org

A significant leap in the application of sulfonyl fluorides came with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and coworkers. researchgate.netadvanceseng.com Identified as a next-generation click reaction, SuFEx provides a reliable method for connecting molecular fragments. sigmaaldrich.comresearchgate.netadvanceseng.com This has had a profound impact on drug discovery, materials science, and the synthesis of complex molecules. researchgate.netnih.gov The SuFEx reaction is characterized by its high efficiency, broad functional group tolerance, and compatibility with aqueous environments, making it a powerful tool for high-throughput medicinal chemistry and the development of novel radiotracers for positron emission tomography (PET). nih.govgrantome.com The growing interest in sulfonyl fluorides has, in turn, spurred the development of new and more efficient synthetic methods to access this important class of compounds. nih.gov

Historical Context of the Introduction of 3-Acetylbenzenesulfonyl fluoride into Chemical Literature

While a definitive first synthesis of this compound is not readily apparent in seminal literature, its emergence is intrinsically linked to the development of general methods for the synthesis of arylsulfonyl fluorides. Historically, a primary route to these compounds has been through the halogen exchange of the corresponding arylsulfonyl chlorides. mdpi.comrsc.orgacs.org This transformation is commonly achieved using a fluoride source such as potassium fluoride or potassium bifluoride. rsc.orgresearchgate.netacs.org

Given this precedent, the most probable synthetic pathway to this compound involves the fluorination of 3-acetylbenzenesulfonyl chloride. The synthesis of arylsulfonyl chlorides from arenes or the corresponding sulfonic acids is a well-established area of organic chemistry. google.com Therefore, the preparation of 3-acetylbenzenesulfonyl chloride, followed by a nucleophilic fluoride exchange, represents a logical and established strategy for accessing this compound. mdpi.comacs.org The continued refinement of these fluorination techniques, including the use of phase-transfer catalysts or specialized solvent systems to improve efficiency and yield, has made compounds like this compound more accessible for research purposes. mdpi.com

Scope and Research Objectives for Investigations into this compound

Current and future research involving this compound is largely driven by its bifunctional character. The presence of two distinct reactive sites, the sulfonyl fluoride and the acetyl group, allows for orthogonal chemical modifications, making it a valuable building block in several areas of chemical research.

A primary research objective is the utilization of this compound in the design and synthesis of novel bifunctional chemical probes . nih.govnih.gov These probes are designed to interact with biological systems in a highly specific manner. febs.org The sulfonyl fluoride moiety can act as a covalent warhead to label specific proteins, while the acetyl group can be modified to incorporate other functionalities, such as a reporter tag (e.g., a fluorophore or biotin) or a second pharmacophore to induce protein-protein interactions. nih.govwikipedia.org The development of such probes is crucial for activity-based protein profiling (ABPP), target identification and validation in drug discovery, and for mapping complex biological pathways. nih.govfrontiersin.org

Another key area of investigation is its application as a versatile synthetic intermediate . The acetyl group can undergo a wide range of chemical transformations, such as reduction, oxidation, or conversion to an enolate, allowing for the introduction of diverse molecular fragments. Subsequently, the sulfonyl fluoride can be used as a robust handle for SuFEx click chemistry, enabling the efficient assembly of complex molecules. sigmaaldrich.comresearchgate.net Research in this area aims to expand the synthetic utility of this compound for the construction of novel polymers, materials, and pharmaceutical candidates. The development of new synthetic methodologies that leverage the unique reactivity of this bifunctional scaffold remains an active and important pursuit.

Chemical Compound Information

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FO₃S |

| Molecular Weight | 202.2 g/mol |

| CAS Number | 709-60-4 |

| Appearance | Solid |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Acetylbenzenesulfonyl chloride |

| Potassium fluoride |

Structure

3D Structure

属性

IUPAC Name |

3-acetylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFJPDNDDMQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221129 | |

| Record name | Acetylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-60-4 | |

| Record name | 3-Acetylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylbenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Fluorosulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylbenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetylbenzenesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP99KN4EB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 3 Acetylbenzenesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and Nucleophilic Reactivity at the Sulfonyl Fluoride Center

The sulfonyl fluoride (-SO₂F) group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions prized for their reliability and specificity. drughunter.com The S-F bond in compounds like 3-acetylbenzenesulfonyl fluoride is remarkably stable under many conditions, including refluxing aniline, yet it can be selectively activated to react with nucleophiles. drughunter.comacs.org This reactivity profile—high stability paired with tunable reactivity—renders the sulfonyl fluoride group an excellent electrophilic handle for covalent bond formation. drughunter.com Unlike sulfonyl chlorides, sulfonyl fluorides react chemoselectively at the sulfur center, avoiding competing reactions and producing only sulfonylation products. drughunter.com Activation of the S-F bond is often required and can be achieved through various means, including the use of silylated nucleophiles, Lewis acids, or organic bases. acs.org

Hydrolysis and Alcoholysis Pathways

While the sulfonyl fluoride group is relatively stable, it can undergo nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis) under specific conditions, typically requiring activation. The general mechanism involves the nucleophilic oxygen atom of water or an alcohol attacking the electrophilic sulfur(VI) center. This is followed by the displacement of the fluoride ion, which is a good leaving group, especially when assisted. This process results in the formation of a sulfonic acid or a sulfonate ester, respectively.

In the context of SuFEx, the reaction with alcohols can be accelerated. For instance, the reaction between sulfonyl fluorides and alcohols to form sulfonate esters is a key transformation. This process can be facilitated by silicon-based reagents and an amine base, which activate the alcohol and sulfonyl fluoride, respectively, to drive the reaction forward. nih.gov

Aminolysis and Amidation Reactions in Organic Synthesis

The reaction of this compound with primary or secondary amines (aminolysis) is a cornerstone of its application, leading to the formation of stable sulfonamide linkages. This transformation is a powerful tool in organic synthesis and drug discovery. nih.gov The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, displacing the fluoride ion.

The course of the reaction can be highly dependent on the conditions. For example, studies with analogous compounds like 4-fluorobenzenesulfonyl fluoride show that neutral amines may lead to nucleophilic aromatic substitution (SNAr), whereas generating an amine anion with a strong, non-nucleophilic base favors the desired SuFEx reaction at the sulfonyl center to yield the sulfonamide. solubilityofthings.com This highlights the control that can be exerted to ensure selective sulfonamide formation. The use of base-promoted conditions has been shown to produce a variety of sulfonamides in high yields. solubilityofthings.com

Covalent Adduct Formation with Biological Nucleophiles (e.g., thiol, hydroxyl, amine, and imidazole (B134444) residues – focusing on chemical mechanism)

The sulfonyl fluoride moiety is an effective warhead for the covalent modification of proteins and other biological macromolecules by reacting with nucleophilic amino acid residues. nih.govnih.gov This reactivity makes this compound a potential tool for developing covalent inhibitors and chemical biology probes. nih.gov The mechanism involves the direct attack of a nucleophilic side chain on the S(VI) center.

The reactivity with common biological nucleophiles, in decreasing order of reaction rate, is generally Cysteine > Tyrosine > Lysine (B10760008). nih.gov

Thiol (Cysteine): The highly nucleophilic thiolate anion of a cysteine residue readily attacks the sulfonyl fluoride. The initial product is a thiosulfonate ester adduct. However, this adduct is often unstable and can collapse to form a sulfinic acid. acs.orgnih.gov

Hydroxyl (Serine, Threonine, Tyrosine): The hydroxyl groups of these residues, particularly after deprotonation, are effective nucleophiles. The reaction with a tyrosine residue, for example, results in a stable sulfonate ester linkage. acs.orgnih.gov This is a key mechanism for the inhibition of enzymes like acetylcholinesterase by sulfonyl fluorides, where a catalytic serine residue is covalently modified. nih.gov

Amine (Lysine): The primary amine of a lysine side chain attacks the sulfonyl fluoride to form a highly stable sulfonamide bond. acs.orgnih.gov

Imidazole (Histidine): The imidazole ring of histidine can also act as a nucleophile, although it is generally less reactive towards sulfonyl fluorides compared to other residues. nih.gov The reaction can be pH-dependent, as the nucleophilicity of the imidazole nitrogen is enhanced upon deprotonation.

The table below summarizes the covalent adducts formed between this compound and biological nucleophiles.

| Nucleophilic Residue | Functional Group | Resulting Covalent Linkage | Product Type |

|---|---|---|---|

| Cysteine | Thiol (-SH) | -S-SO₂- | Thiosulfonate Ester (often unstable) |

| Tyrosine/Serine/Threonine | Hydroxyl (-OH) | -O-SO₂- | Sulfonate Ester |

| Lysine | Amine (-NH₂) | -NH-SO₂- | Sulfonamide |

| Histidine | Imidazole | -N(imidazole)-SO₂- | Sulfonamide (N-sulfonyl imidazole) |

Reactivity of the Acetyl Moiety in this compound

The acetyl group (-COCH₃) provides a second site for chemical modification, exhibiting reactivity typical of an aromatic ketone. However, its behavior is electronically influenced by the strongly electron-withdrawing sulfonyl fluoride group at the meta-position.

Carbonyl Reactivity: Condensation and Addition Reactions

The carbonyl carbon of the acetyl group is electrophilic and can undergo attack by nucleophiles.

Condensation Reactions: this compound is expected to readily participate in base- or acid-catalyzed condensation reactions. A strong parallel can be drawn with 1,3-diacetylbenzene, which undergoes acid-catalyzed Aldol-type cross-condensations with various benzaldehydes to form chalcone-like structures (bis[3-(substituted phenyl)acryloyl]benzene derivatives). sioc-journal.cn Similarly, this compound can be expected to react with aldehydes or ketones in Claisen-Schmidt condensations to yield α,β-unsaturated ketone products. mdpi.com The reaction involves the formation of an enolate from the acetyl group, which then attacks the carbonyl of the reaction partner.

Addition Reactions: The addition of strong carbon-based nucleophiles like Grignard reagents to the acetyl group is likely to be complicated by the presence of the sulfonyl fluoride. The highly reactive Grignard reagent could preferentially attack the electrophilic sulfur atom, leading to a complex mixture of products rather than selective addition to the ketone. The reduction of the ketone to a secondary alcohol using milder reducing agents like sodium borohydride (B1222165) should be feasible, as the sulfonyl fluoride group is generally resistant to such reagents.

Alpha-Functionalization of the Ketone Group

The methyl protons adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a suitable base to form an enolate anion. The presence of the meta-sulfonyl fluoride group, a powerful electron-withdrawing group, is expected to increase the acidity of these alpha-protons through an inductive effect, thereby facilitating enolate formation. nih.gov

Once formed, this enolate can act as a nucleophile in various reactions to functionalize the alpha-position:

Alpha-Halogenation: Reaction of the enolate with an electrophilic halogen source (e.g., Br₂) would lead to the corresponding α-halo-ketone.

Alpha-Alkylation: The enolate can attack alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position, elongating the carbon chain.

These potential reactions, summarized in the table below, demonstrate the synthetic versatility of the acetyl moiety, which complements the reactivity of the sulfonyl fluoride group.

| Reaction Type | Reagent Class | Expected Product Type |

|---|---|---|

| Aldol (B89426)/Claisen-Schmidt Condensation | Aldehydes/Ketones | α,β-Unsaturated Ketone (Chalcone-like) |

| Reduction | Hydride reagents (e.g., NaBH₄) | Secondary Alcohol |

| Alpha-Halogenation | Base + Electrophilic Halogen (e.g., Br₂) | α-Halo Ketone |

| Alpha-Alkylation | Base + Alkyl Halide | α-Alkylated Ketone |

Applications of 3 Acetylbenzenesulfonyl Fluoride in Chemical Sciences

3-Acetylbenzenesulfonyl fluoride (B91410) as a Versatile Building Block in Complex Molecule Synthesis

3-Acetylbenzenesulfonyl fluoride is a bifunctional molecule that serves as a valuable starting material in the synthesis of more complex chemical structures. Its utility stems from the presence of two distinct and reactive functional groups on the benzene (B151609) ring: an acetyl group (a ketone) and a sulfonyl fluoride group. These groups can be selectively modified through various chemical reactions, allowing for the systematic construction and diversification of molecular scaffolds.

Scaffold Diversification via Functional Group Interconversions

The dual reactivity of this compound permits a wide range of chemical transformations, enabling chemists to introduce new functional groups and build molecular complexity. The acetyl group can undergo typical ketone reactions, while the sulfonyl fluoride group acts as a stable yet reactive electrophile for creating sulfur(VI) linkages. This allows for a modular approach to synthesis, where each functional group can be addressed independently to create a diverse library of compounds from a single starting scaffold.

Key transformations for each functional group include:

Acetyl Group Modifications: The ketone can be converted into various other functionalities. For example, it can be reduced to a secondary alcohol, converted into an amine via reductive amination, or used as a handle to form larger carbon skeletons through reactions like the Wittig or aldol (B89426) reactions.

Sulfonyl Fluoride Group Reactions: The sulfonyl fluoride is a highly useful electrophile that reacts with a wide range of nucleophiles. It readily forms stable sulfonamides with primary and secondary amines, sulfonic esters with alcohols, and thioesters with thiols. This reaction, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), is known for its efficiency and broad functional group tolerance. wuxiapptec.com

The table below summarizes some of the possible interconversions that facilitate scaffold diversification.

| Functional Group | Reagent/Condition | Product Functional Group |

| Acetyl (Ketone) | NaBH₄ | Secondary Alcohol |

| Acetyl (Ketone) | R-NH₂, NaBH₃CN | Amine |

| Acetyl (Ketone) | Ph₃P=CHR, base | Alkene |

| Sulfonyl fluoride | R-NH₂ (Amine) | Sulfonamide |

| Sulfonyl fluoride | R-OH (Alcohol) | Sulfonic Ester |

| Sulfonyl fluoride | R-SH (Thiol) | Thioester |

This interactive table outlines potential chemical modifications of this compound's functional groups.

Linker Chemistry and Conjugation Strategies for Hybrid Molecules

The bifunctional nature of this compound makes it an ideal candidate for use as a chemical linker, a molecule used to connect two or more different molecular entities to create a single hybrid structure. In this context, one functional group of the linker reacts with the first molecule, and the other functional group reacts with the second, creating a stable bridge between them.

The strategy for using this compound as a linker involves sequential or orthogonal reactions:

First Conjugation: The sulfonyl fluoride group is typically reacted first due to its specific reactivity with nucleophiles like amines or alcohols on the first target molecule (Molecule A). This forms a robust sulfonamide or sulfonate bond.

Second Conjugation: The acetyl group on the other end of the linker is then used to attach a second molecule (Molecule B). This can be done directly or, more commonly, after its conversion to a more suitable functional group (e.g., an amine or alcohol, as described in 4.1.1).

This approach is central to the construction of complex biomolecules, such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic or diagnostic agents.

| Component | Role in Conjugation | Example Interaction |

| Molecule A | First molecule to be conjugated (e.g., a targeting antibody) | An amine group on Molecule A reacts with the sulfonyl fluoride. |

| This compound Linker | Connects Molecule A and Molecule B | Sulfonyl fluoride binds Molecule A; the acetyl group (or its derivative) binds Molecule B. |

| Molecule B | Second molecule to be conjugated (e.g., a therapeutic payload) | An appropriate functional group on Molecule B reacts with the modified acetyl group of the linker. |

This interactive table illustrates the role of this compound in a conceptual conjugation strategy.

Role in Chemical Probe Development for Mechanistic Biology

Chemical probes are small molecules designed to interact with biological targets like proteins in a specific way to study their function. The unique properties of the sulfonyl fluoride group make this compound and its derivatives particularly useful for developing specialized probes, especially covalent inhibitors for studying enzyme mechanisms and protein activity.

Design Principles for Covalent Inhibitors Utilizing Sulfonyl Fluoride Trapping

Covalent inhibitors form a permanent chemical bond with their target protein, leading to irreversible inhibition. The sulfonyl fluoride moiety is an excellent "warhead" for this purpose. rsc.orgnih.gov The design of such inhibitors is based on two key principles:

Recognition and Binding: The molecular scaffold, which includes the 3-acetylbenzene portion of the molecule, is responsible for guiding the inhibitor to the correct protein and positioning it correctly within the protein's binding site. This non-covalent binding is driven by interactions like hydrogen bonding and hydrophobic effects.

Covalent Trapping: Once the inhibitor is properly positioned, the electrophilic sulfonyl fluoride warhead reacts with a nearby nucleophilic amino acid residue (such as serine, lysine (B10760008), or tyrosine) in the binding site. rsc.orgnih.gov This forms a stable, covalent sulfonyl-enzyme bond, effectively "trapping" the inhibitor and permanently inactivating the protein.

Sulfonyl fluorides are considered "privileged" warheads because they balance stability in the aqueous environment of the cell with sufficient reactivity to bond with their intended target. rsc.org This reactivity can be fine-tuned by modifying the electronic properties of the aromatic ring, making them versatile tools for rational inhibitor design. researchgate.net

| Nucleophilic Amino Acid | Resulting Covalent Linkage |

| Serine (Ser) | Sulfonate Ester |

| Threonine (Thr) | Sulfonate Ester |

| Tyrosine (Tyr) | Sulfonate Ester |

| Lysine (Lys) | Sulfonamide |

| Histidine (His) | Sulfonyl-imidazole |

This interactive table shows the common amino acid residues targeted by sulfonyl fluoride warheads and the resulting stable covalent bonds.

Mechanistic Interrogation of Biomolecule-Compound Interactions (e.g., Enzyme-Inhibitor Mechanisms)

The formation of a stable, irreversible complex between a sulfonyl fluoride inhibitor and its target enzyme is a powerful tool for studying biological mechanisms. nih.gov Because the inhibitor cannot dissociate, researchers can isolate and analyze the modified protein to gain detailed insights that are often difficult to obtain with reversible inhibitors.

Key applications in mechanistic studies include:

Target Identification and Validation: Mass spectrometry can be used to analyze the protein-inhibitor complex. By measuring the mass increase of the protein, which corresponds to the mass of the inhibitor, the direct target of the compound can be unequivocally identified. nih.gov Further analysis can pinpoint the exact amino acid residue that was modified.

Active Site Mapping: The covalent bond provides a fixed point of reference. Techniques like X-ray crystallography or cryo-electron microscopy can be used to solve the 3D structure of the inhibitor-bound protein, revealing the precise binding mode and the interactions between the inhibitor and the active site residues.

Understanding Catalytic Mechanisms: By identifying the specific amino acid that the sulfonyl fluoride reacts with, researchers can infer the role of that residue in the enzyme's natural function. For example, covalent modification of a serine residue in a protease's active site confirms its role as the key catalytic nucleophile. acs.org

Activity-Based Protein Profiling (ABPP) Reagents Derived from this compound

Activity-Based Protein Profiling (ABPP) is a chemical proteomic technology that uses reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological samples (e.g., cell lysates or living cells). frontiersin.org Probes derived from this compound are well-suited for ABPP due to the reactivity of the sulfonyl fluoride warhead.

An ABPP probe based on this scaffold typically consists of three components:

Reactive Group (Warhead): The sulfonyl fluoride group, which covalently binds to active enzymes. Inactive enzymes or those with blocked active sites will not react.

Recognition Scaffold: The 3-acetylbenzene core, which provides selectivity for certain protein targets.

Reporter Tag: A reporter group, such as biotin (B1667282) (for affinity purification) or a fluorophore (for fluorescence imaging), is attached to the probe. This tag is usually installed by chemically modifying the acetyl group on the scaffold.

In a typical ABPP experiment, the probe is introduced into a biological sample, where it labels active enzymes. The tagged proteins can then be detected by fluorescence scanning of a gel or enriched using the biotin tag for identification by mass spectrometry. frontiersin.orgnih.gov This approach allows for a global snapshot of enzyme activity and can be used to discover new drug targets or determine the selectivity of an inhibitor across the proteome. nih.govdecltechnology.com

| Probe Component | Function | Example Implementation |

| Warhead | Covalently binds to active enzymes. | Sulfonyl fluoride (-SO₂F) |

| Scaffold | Provides binding affinity and selectivity. | 3-acetylbenzene core |

| Reporter Tag | Enables detection and/or enrichment of labeled proteins. | Biotin, Fluorophore (e.g., Rhodamine) |

This interactive table breaks down the essential components of an Activity-Based Protein Profiling (ABPP) probe derived from the this compound scaffold.

Application in DNA-Encoded Chemical Libraries (DELs) for Ligand Discovery

DNA-Encoded Library (DEL) technology has become a powerful platform in drug discovery, enabling the synthesis and screening of vast libraries of compounds—often numbering in the billions—in a single experiment. nih.govsigmaaldrich.comdigitellinc.com The success of DEL synthesis hinges on the availability of a diverse toolkit of DNA-compatible chemical reactions. In this context, aryl sulfonyl fluorides and their precursors, aryl fluorosulfonates, have emerged as valuable electrophiles for building molecular diversity. d-nb.infonih.gov

While direct palladium-catalyzed cross-coupling reactions with aryl fluorosulfonates have been demonstrated on DNA, the sulfonyl fluoride group itself, as found in this compound, is particularly valuable as a reactive fragment for covalent ligand discovery. nih.govresearchgate.net The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a near-perfect click reaction, allows the sulfonyl fluoride moiety to react efficiently with nucleophilic amino acid residues on a protein target, such as tyrosine or histidine. acs.org This reactivity enables the use of sulfonyl fluoride-containing fragments in screening campaigns to identify novel covalent inhibitors that bind to proteins beyond the commonly targeted cysteine residue. acs.org

A typical strategy involves screening a library of reactive fragments, which could include molecules like this compound, against a protein of interest. Hits are identified through mass spectrometry, which can pinpoint the exact site of covalent modification. acs.org The acetyl group on this compound can be used as a handle for further diversification, allowing for the generation of a focused library of compounds around an initial fragment hit to improve potency and selectivity.

Table 1: Role of Aryl Sulfonyl Fluorides in DEL Technology

| Feature | Description | Relevance to this compound |

|---|---|---|

| Reactive Electrophile | The sulfonyl fluoride group acts as a "warhead" that can form stable covalent bonds with nucleophilic amino acid residues (e.g., Tyr, His, Lys) on protein targets. acs.org | The -SO₂F group enables its use as a covalent fragment for ligand discovery. |

| "Beyond-Cysteine" Targeting | Allows for the discovery of covalent inhibitors for proteins that lack a suitably positioned cysteine residue, expanding the "ligandable" proteome. acs.org | Provides a chemical tool to target a wider range of proteins. |

| Click Chemistry (SuFEx) | The Sulfur(VI) Fluoride Exchange reaction is highly efficient and selective, making it suitable for complex biological environments. acs.org | Ensures reliable and specific covalent modification of protein targets during screening. |

| Synthetic Handle | The aryl scaffold and other functional groups can be modified to create large, diverse libraries. | The acetyl group (-COCH₃) serves as a point for chemical diversification to optimize binding affinity and selectivity. |

Contributions to Radiochemistry and Positron Emission Tomography (PET) Tracer Development

Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for disease diagnosis and monitoring. nih.gov It relies on the detection of radiation from radiotracers labeled with positron-emitting nuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable physical properties, including a 109.7-minute half-life and low positron energy, which allows for high-resolution images. nih.govfrontiersin.org The development of efficient methods to incorporate ¹⁸F into biologically active molecules is a central goal of radiochemistry. nih.gov

The sulfonyl fluoride moiety is an excellent substrate for ¹⁸F-labeling. researchgate.net The S-F bond can be readily formed through nucleophilic substitution, making compounds like this compound valuable precursors or scaffolds for the development of novel PET tracers.

The primary strategy for labeling sulfonyl fluorides is the isotopic exchange reaction known as Sulfur ¹⁸F-Fluoride Exchange (SuFEx). This method typically involves the reaction of an arylsulfonyl chloride (Ar-SO₂Cl) precursor with a source of nucleophilic [¹⁸F]fluoride, such as the K[¹⁸F]F-Kryptofix-222 complex or [¹⁸F]caesium fluoride. researchgate.netnih.gov

Key advantages of this strategy include:

Mild Reaction Conditions: The labeling can often be performed at room temperature and under aqueous or semi-aqueous conditions, which is beneficial for sensitive biomolecules. researchgate.net

High Efficiency: The SuFEx reaction is known for being high-yielding and rapid, which is critical when working with short-lived isotopes like ¹⁸F. nih.gov

Precursor Availability: The corresponding sulfonyl chloride precursors are generally stable and accessible.

For a compound like this compound, the ¹⁸F-labeled version, 3-acetylbenzenesulfonyl [¹⁸F]fluoride, would be synthesized from its corresponding sulfonyl chloride precursor, 3-acetylbenzenesulfonyl chloride. This reaction provides a direct route to incorporating the ¹⁸F radionuclide into the aromatic scaffold.

Table 2: Representative Conditions for ¹⁸F-Labeling of Arylsulfonyl Chlorides

| Precursor | [¹⁸F]Fluoride Source | Solvent | Temperature | Time | Radiochemical Yield (Corrected) |

|---|---|---|---|---|---|

| 4-Formylbenzenesulfonyl chloride | Cs[¹⁸F]F/Cs₂CO₃(aq) | tBuOH/H₂O (1:1) | Room Temp. | 15 min | ~88% researchgate.net |

| 4-(Prop-2-ynyloxy)benzenesulfonyl chloride | Cs[¹⁸F]F/Cs₂CO₃(aq) | tBuOH/H₂O/Pyridine | Room Temp. | 15 min | High yields reported researchgate.net |

| Protected Tyrosine-derived sulfonyl fluoride | [¹⁸F]Fluoride | ACN | Not specified | Not specified | 10% (via isotope exchange) nih.gov |

A bifunctional probe is a molecule designed with two distinct functional parts: one for detection (the ¹⁸F-label) and one for targeting a specific biological entity, such as a receptor or enzyme. The development of such probes is a cornerstone of modern molecular imaging. Arylsulfonyl fluorides are ideal scaffolds for creating these probes. researchgate.net

The general design involves an arylsulfonyl [¹⁸F]fluoride core where another position on the aromatic ring is functionalized with a reactive group. This reactive "handle" is used to conjugate the radiolabeled core to a targeting vector (e.g., a peptide, antibody fragment, or small molecule inhibitor) without interfering with the radiolabeling step. Examples of such handles include aldehydes (for reaction with aminooxy groups), maleimides (for reaction with thiols), and alkynes (for click chemistry). researchgate.net

In the case of this compound, the acetyl group can serve as a precursor to such a reactive handle. For example, the ketone can be converted into an oxime for further functionalization or an amino group via reductive amination, which can then be used for conjugation to a biomolecule. This allows for a modular approach where the ¹⁸F-labeled aromatic core can be attached to various targeting molecules to create a suite of specific PET probes. researchgate.netnih.gov

Potential in Polymer Chemistry and Material Science

The unique reactivity of the sulfonyl fluoride group also makes it a valuable functional moiety in the field of polymer chemistry and material science. chemrxiv.orgnih.gov It can be incorporated into monomers for the synthesis of functional polymers or used as a reagent to modify existing materials.

While this compound itself is not a polymerizable monomer, it serves as a structural model for specialty monomers. A closely related compound, 4-vinylbenzenesulfonyl fluoride (VBSF), has been synthesized and shown to be a highly reactive monomer for controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. chemrxiv.org

The polymerization of VBSF yields poly(4-vinylbenzenesulfonyl fluoride), a functional polymer where each repeating unit contains a reactive sulfonyl fluoride group. This polymer serves as a versatile platform for post-polymerization modification. Given this precedent, this compound could be chemically modified, for instance by converting the acetyl group into a vinyl or styrenic group, to produce a novel monomer for the synthesis of new functional polymers with tailored properties. chemrxiv.org

Table 3: RAFT Polymerization Data for 4-Vinylbenzenesulfonyl fluoride (VBSF)

| Parameter | Value/Condition |

|---|---|

| Monomer | 4-Vinylbenzenesulfonyl fluoride (VBSF) chemrxiv.org |

| Polymerization Method | Reversible Addition-Fragmentation chain-Transfer (RAFT) chemrxiv.org |

| Initiator | AIBN (Azobisisobutyronitrile) chemrxiv.org |

| Solvent | N,N-dimethylformamide (DMF) chemrxiv.org |

| Temperature | 60 °C chemrxiv.org |

| Resulting Polymer | Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) with controlled molecular weight and low dispersity. chemrxiv.org |

The sulfonyl fluoride group is an excellent electrophile for reacting with various nucleophiles, such as amines and phenols, via the SuFEx reaction. This reactivity can be exploited in material science in two primary ways:

Post-Polymerization Modification and Cross-Linking: As demonstrated with poly(4-vinylbenzenesulfonyl fluoride), the pendant sulfonyl fluoride groups along the polymer backbone can be quantitatively converted into sulfonamides or sulfonates by reacting the polymer with amines or phenols. chemrxiv.org If a di- or multifunctional nucleophile (e.g., a diamine) is used, this reaction can be used to cross-link polymer chains, forming a stable network material with enhanced thermal and mechanical properties.

Surface Functionalization: The sulfonyl fluoride group can be used to covalently modify surfaces that possess nucleophilic groups (e.g., hydroxyl or amine groups). For instance, a polymer containing sulfonyl fluoride moieties could be grafted onto a cellulose (B213188) or silica (B1680970) surface to alter its properties, such as making it hydrophobic. nih.gov Small molecules like this compound could also be used to functionalize self-assembled monolayers on surfaces like silicon oxide or metal films. nih.govpdx.edu This process allows for the creation of tailored surfaces for applications in electronics, biosensors, and coatings.

Theoretical and Computational Studies on 3 Acetylbenzenesulfonyl Fluoride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-acetylbenzenesulfonyl fluoride (B91410) at the molecular level. These methods provide a detailed picture of the electron distribution and orbital energies, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can be employed to determine the optimized molecular geometry of 3-acetylbenzenesulfonyl fluoride, predicting key structural parameters.

The acetyl and sulfonyl fluoride groups are electron-withdrawing, influencing the geometry and electronic properties of the benzene (B151609) ring. studymind.co.uklibretexts.org The acetyl group, being a meta-director, deactivates the benzene ring towards electrophilic substitution. Similarly, the sulfonyl fluoride group is also a strong deactivating group. The combination of these two groups in a meta-disubstituted pattern significantly affects the charge distribution across the aromatic system. studymind.co.uk

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show regions of negative potential (electron-rich) around the oxygen atoms of the acetyl and sulfonyl groups, as well as the fluorine atom, indicating their role as hydrogen bond acceptors. Conversely, positive potential (electron-poor) would be expected around the hydrogen atoms of the benzene ring.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value (Å or °) | Functional Group |

|---|---|---|

| C-S Bond Length | 1.77 | Sulfonyl fluoride |

| S-O Bond Length | 1.43 | Sulfonyl fluoride |

| S-F Bond Length | 1.58 | Sulfonyl fluoride |

| C=O Bond Length | 1.23 | Acetyl |

| C-C (ring) Bond Length | 1.39 - 1.41 | Benzene Ring |

| C-S-O Bond Angle | 108.5 | Sulfonyl fluoride |

| O-S-O Bond Angle | 123.0 | Sulfonyl fluoride |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic sulfonyl fluorides and ketones.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated using DFT. hakon-art.comrasayanjournal.co.in These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. mdpi.comsemanticscholar.org

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

Note: These values are illustrative and represent typical outcomes for DFT calculations on substituted benzenes.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), offer a higher level of theory for electronic structure analysis. ias.ac.in While computationally more demanding than DFT, they can provide more accurate descriptions of electron correlation effects. These methods would be particularly useful for refining the understanding of the electronic transitions and excited states of this compound. A key finding from such studies on substituted benzenes is the potential for mixing of σ and π orbitals, although the HOMO and LUMO typically retain π-symmetry, indicating that many chemical and spectroscopic properties are governed by the π-electrons. ias.ac.in

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. dovepress.commdpi.com

MD simulations can be used to study the behavior of this compound in different solvents. The choice of solvent can significantly impact the molecule's conformation, stability, and reactivity. In polar solvents like water, the polar functional groups (acetyl and sulfonyl fluoride) would form hydrogen bonds with solvent molecules. rsc.orguantwerpen.be These interactions can stabilize the ground state and transition states of reactions involving this molecule. In non-polar solvents, intramolecular forces and van der Waals interactions would be more dominant in determining the molecular conformation. Different water models (e.g., TIP3P, SPC/E) can be employed in simulations to understand their influence on the predicted transport and interaction properties. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can predict its binding mode within the active site of a protein. The sulfonyl fluoride moiety is known to act as a covalent warhead, reacting with nucleophilic residues like serine, tyrosine, and lysine (B10760008). acs.orgrsc.orgrsc.org

Docking simulations would place the this compound molecule in various poses within a receptor's binding pocket, and a scoring function would estimate the binding affinity for each pose. The predicted binding mode would be stabilized by a network of non-covalent interactions.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Type of Interaction | Molecular Group Involved | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bonding | Acetyl oxygen, Sulfonyl oxygens | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Covalent Bonding | Sulfonyl fluoride | Serine, Lysine, Tyrosine |

| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Fluorine | Electron-rich atoms (e.g., backbone carbonyls) |

These studies can reveal key interactions that are crucial for the binding affinity and selectivity of the molecule, guiding the design of more potent and specific inhibitors. nih.govacs.org

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted. These predictions are valuable for assigning signals in experimental NMR spectra and for confirming the structure of the molecule.

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated. researchgate.net These calculations predict the frequencies of the fundamental vibrational modes of the molecule. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the acetyl group and the S=O and S-F stretches of the sulfonyl fluoride group. libretexts.orglibretexts.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm), Aromatic H | 7.5 - 8.2 |

| ¹H NMR | Chemical Shift (ppm), Methyl H | 2.6 |

| ¹³C NMR | Chemical Shift (ppm), Carbonyl C | 197 |

| ¹³C NMR | Chemical Shift (ppm), Aromatic C | 128 - 145 |

| ¹⁹F NMR | Chemical Shift (ppm) | +60 to +70 (relative to CCl₃F) |

| IR | Frequency (cm⁻¹), C=O stretch | ~1690 |

| IR | Frequency (cm⁻¹), S=O asymmetric stretch | ~1410 |

| IR | Frequency (cm⁻¹), S=O symmetric stretch | ~1210 |

Note: The predicted values are based on typical ranges for the respective functional groups in similar chemical environments.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies (focused on molecular features impacting chemical reactivity or binding affinity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies employed to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. For this compound, such studies would focus on identifying key molecular features that govern its interactions and reactivity. While specific, comprehensive QSAR/QSRR models for this compound are not extensively documented in publicly available literature, the principles of these methods allow for a theoretical analysis of its structural components—the acetyl group and the sulfonyl fluoride moiety—and their likely influence on the molecule's behavior.

The primary objective of a QSAR/QSRR study on this compound would be to derive mathematical models that link its physicochemical properties, encoded by molecular descriptors, to a specific biological endpoint (e.g., enzyme inhibition) or a measure of chemical reactivity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Key Molecular Features for QSAR/QSRR Analysis:

The chemical structure of this compound presents distinct features that are critical for its reactivity and potential binding affinity. The interplay between the electron-withdrawing acetyl group and the highly electrophilic sulfonyl fluoride moiety, both attached to a benzene ring, dictates its electronic and steric properties.

Electronic Properties: The sulfonyl fluoride group (-SO₂F) is a potent electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. This effect is further modulated by the meta-positioned acetyl group (-COCH₃), which is also electron-withdrawing. The distribution of electron density across the molecule is a crucial factor in its ability to engage in interactions such as hydrogen bonding or electrophilic attack.

Steric Factors: The size and shape of the molecule, influenced by the acetyl and sulfonyl fluoride groups, play a significant role in its ability to fit into a binding site of a biological target. Steric hindrance can affect the accessibility of the reactive sulfonyl fluoride group.

Detailed Research Findings from Analogous Systems:

While direct QSAR studies on this compound are sparse, research on related sulfonyl fluoride-containing compounds provides valuable insights into the molecular features that are likely to be significant. Studies on various benzenesulfonyl fluorides have highlighted the importance of the substitution pattern on the benzene ring in modulating their reactivity. For instance, the position and electronic nature of substituents can significantly alter the electrophilicity of the sulfur atom in the sulfonyl fluoride group, thereby affecting its reactivity towards nucleophiles.

In a hypothetical QSAR/QSRR study of this compound and its analogs, a dataset of compounds with varying substituents on the benzene ring would be compiled. Their biological activities or reaction rates would be experimentally determined. Subsequently, a range of molecular descriptors would be calculated for each compound.

Interactive Data Table of Hypothetical Molecular Descriptors for QSAR/QSRR Analysis:

Below is a hypothetical data table illustrating the types of molecular descriptors that would be relevant in a QSAR/QSRR study of this compound and related compounds. The values for this compound are representative and would be calculated using computational chemistry software in an actual study.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| Benzenesulfonyl fluoride | 160.16 | 1.25 | 4.5 | -7.8 | -1.2 |

| This compound | 202.20 | 1.10 | 3.8 | -8.2 | -1.8 |

| 4-Nitrobenzenesulfonyl fluoride | 205.16 | 1.30 | 2.5 | -8.5 | -2.5 |

| 4-Methoxybenzenesulfonyl fluoride | 190.19 | 1.50 | 5.2 | -7.5 | -0.9 |

The data in this table could then be used to develop a QSAR/QSRR model. For example, a multiple linear regression (MLR) analysis might yield an equation of the following form:

Biological Activity = c₀ + c₁ (LogP) + c₂ (Dipole Moment) + c₃ (LUMO)

Where c₀, c₁, c₂, and c₃ are regression coefficients determined from the fitting process. A statistically significant model would suggest that hydrophobicity, polarity, and the energy of the lowest unoccupied molecular orbital (LUMO) are important predictors of the biological activity for this class of compounds. The negative LUMO energy, for instance, is indicative of the molecule's ability to accept electrons, which is directly related to its electrophilic reactivity. The lower LUMO energy for compounds with electron-withdrawing groups (like the acetyl and nitro groups) would correlate with higher reactivity.

Future Directions and Emerging Research Avenues for 3 Acetylbenzenesulfonyl Fluoride

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of sulfonyl fluorides, including 3-Acetylbenzenesulfonyl fluoride (B91410), is undergoing a green revolution. Traditional methods often rely on hazardous reagents and produce significant waste. nih.govmdpi.com Future research is increasingly focused on developing more sustainable and environmentally benign synthetic strategies.

One promising approach is the direct chloride/fluoride exchange from the corresponding sulfonyl chloride. A simple and mild procedure using potassium fluoride in a water/acetone biphasic mixture has been demonstrated for a variety of sulfonyl fluorides, achieving high yields of 84-100%. nih.gov This method offers a more environmentally friendly alternative to traditional routes.

Electrochemical methods also present a green and mild approach to sulfonyl fluoride synthesis. acs.org By using widely available thiols or disulfides and an inexpensive and safe fluoride source like potassium fluoride (KF), this method avoids the need for additional oxidants or catalysts. acs.org The reactions proceed under mild conditions and have a broad substrate scope, making them suitable for the synthesis of a variety of sulfonyl fluorides, including those with aromatic groups like 3-Acetylbenzenesulfonyl fluoride. eurekalert.orgenamine.net

Another innovative and environmentally friendly method involves the reaction of thiols and disulfides with specific reagents and potassium fluoride, yielding only non-toxic sodium and potassium salts as by-products. eurekalert.orgenamine.net This process is highly efficient, cost-effective, and scalable, aligning with the principles of sustainable chemistry. eurekalert.orgenamine.net

Future research in this area will likely focus on optimizing these green synthetic methods for the specific production of this compound, aiming for even higher efficiency, lower costs, and minimal environmental impact.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Routes for Sulfonyl Fluorides

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

| Reagents | Often hazardous (e.g., SO2F2 gas, KHF2) eurekalert.orgenamine.net | Milder and safer reagents (e.g., KF, electrochemical methods) nih.govacs.org |

| By-products | Can be toxic and difficult to handle eurekalert.orgenamine.net | Often non-toxic and environmentally benign (e.g., NaCl, KCl) eurekalert.orgenamine.net |

| Environmental Impact | Higher environmental footprint | Reduced environmental impact, aligning with green chemistry principles acs.orgeurekalert.orgenamine.net |

| Scalability | Can be challenging and costly | Methods are being developed for low-cost and scalable production eurekalert.orgenamine.net |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of the sulfonyl fluoride group is a central theme for future research, with a particular focus on its role in "click chemistry." The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool for creating stable chemical linkages. eurekalert.orgnih.govsigmaaldrich.com This reaction is characterized by its high efficiency, selectivity, and broad applicability across various fields, including chemical biology and drug discovery. eurekalert.orgnih.gov

The this compound molecule, with its SuFEx-active sulfonyl fluoride group, is an ideal candidate for further exploration within this new generation of click chemistry. eurekalert.org Research is expected to uncover new reaction partners and conditions, expanding the library of molecules that can be synthesized using this versatile linker. The development of accelerated SuFEx click chemistry (ASCC) methods, which often utilize catalytic systems to achieve rapid and efficient couplings, will be instrumental in this exploration. nih.gov

Beyond SuFEx, the catalytic potential of this compound and its derivatives is a burgeoning area of interest. A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides has been developed, providing a facile route to sulfonamides, a common motif in pharmaceuticals. chemrxiv.org This method is particularly efficient for sterically hindered substrates and can be performed with low catalyst loading, making it suitable for large-scale synthesis. chemrxiv.org Future investigations will likely explore the use of this compound in similar catalytic systems to synthesize novel sulfonamides with potential biological activities.

Integration into Advanced Analytical Tools and Biosensors

The unique reactivity of the sulfonyl fluoride group makes it a promising component for the development of advanced analytical tools and biosensors. While direct applications of this compound in this area are still emerging, the potential is significant.

Electrochemical biosensors are powerful analytical devices that can detect specific biomolecules with high sensitivity and in real-time. youtube.comnih.gov These sensors often rely on the specific interaction between a biological recognition element (like an enzyme or antibody) and the target analyte, which generates a measurable electrical signal. youtube.com The sulfonyl fluoride moiety of this compound could be exploited to covalently link the molecule to the surface of an electrode or to a biological component of the sensor, creating a stable and reliable sensing platform.

Future research could focus on designing and fabricating electrochemical biosensors that incorporate this compound or its derivatives. Such sensors could be developed for a variety of applications, including medical diagnostics, environmental monitoring, and food safety, offering rapid and sensitive detection of target molecules. youtube.com The development of multiplexed biosensors capable of detecting multiple analytes simultaneously is another exciting avenue for future work. youtube.com

Expansion of Chemical Probe Applications for Deeper Mechanistic Understanding in Chemical Biology

Sulfonyl fluorides have become invaluable tools in chemical biology, serving as reactive probes to study protein function and interactions. nih.govstrath.ac.uk The sulfonyl fluoride group can covalently modify specific amino acid residues in proteins, including serine, threonine, lysine (B10760008), tyrosine, and histidine, making it a versatile "warhead" for chemical probes. nih.gov

The this compound molecule, with its reactive sulfonyl fluoride group, is well-suited for development as a chemical probe. The acetyl group can be modified to incorporate reporter tags, such as fluorophores or biotin (B1667282), allowing for the detection and isolation of target proteins. The development of "clickable" aryl sulfonyl fluoride monomers, which contain a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a modular approach to quickly synthesize a variety of chemical biology probes. nih.gov

Future research will likely focus on designing and synthesizing novel chemical probes based on the this compound scaffold. These probes could be used to:

Identify and validate new drug targets. nih.gov

Map enzyme binding sites and substrate interactions. nih.gov

Profile the reactivity of different sulfonyl fluorides against the proteome to expand the "ligandable" proteome. strath.ac.uk

Develop covalent inhibitors for specific enzymes. nih.gov

The ability to tune the reactivity of the sulfonyl fluoride group by modifying the aromatic ring provides a powerful strategy for developing selective and potent chemical probes. strath.ac.uk

Table 2: Potential Applications of this compound-Based Chemical Probes

| Application | Description |

| Target Identification and Validation | Covalently label and identify the protein targets of a drug or bioactive molecule. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Profile the activity of entire enzyme families in complex biological samples. |

| Covalent Enzyme Inhibition | Develop highly potent and selective enzyme inhibitors for therapeutic or research purposes. nih.gov |

| Mapping Protein-Protein Interactions | Identify proteins that interact with a specific protein of interest. nih.gov |

Computational Design and Predictive Modeling for Enhanced Structure-Function Relationships

Computational methods are playing an increasingly important role in chemical research, enabling the design of new molecules with desired properties and providing insights into their mechanisms of action. For this compound, computational design and predictive modeling offer exciting avenues for future research.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity. nih.govnih.gov By developing predictive QSAR models, researchers can design new compounds with enhanced potency and selectivity. Such studies have been successfully applied to other benzenesulfonyl compounds, demonstrating the potential of this approach. nih.gov

In silico design and molecular docking simulations can be used to predict how this compound and its derivatives interact with target proteins. nih.govnih.gov This information can guide the design of more effective enzyme inhibitors or chemical probes. For instance, computational methods can be used to design specific substrates for proteases or to identify potential binding sites for covalent inhibitors. nih.govnih.gov

The combination of computational design with experimental synthesis and testing will be a powerful strategy for accelerating the discovery of new applications for this compound. Future research in this area will likely focus on developing more accurate and predictive computational models to guide the rational design of novel molecules with tailored functions.

常见问题

Q. How should researchers handle stability challenges during storage of sulfonyl fluorides?

- Methodology : Store under anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis. Stability tests in solvents (e.g., DMSO, acetonitrile) show that pH-neutral environments and low temperatures (<4°C) reduce decomposition rates. Monitor degradation via HPLC or ¹⁹F NMR .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing acetyl and sulfonyl groups activate the fluorine atom for nucleophilic displacement. Kinetic studies using OH radicals (similar to ethyl fluoride reactions) reveal second-order kinetics, with activation energies influenced by solvent polarity and temperature . Computational modeling (DFT) can predict reaction pathways and transition states .

Q. How can contradictory data from fluoride quantification methods be resolved in stability studies?

- Methodology : Cross-validate using:

- Ion-selective electrodes (ISE) for free fluoride ions .

- Colorimetric assays (e.g., SPADNS) for total fluoride .

- ¹⁹F NMR to distinguish between bound and free fluoride . Adjust for matrix effects (e.g., pH interference in ISE) and validate against certified reference materials .

Q. What experimental designs are optimal for studying the compound’s reactivity in complex biological systems?

- Methodology : Use orthogonal labeling strategies (e.g., isotopic labeling with ¹⁸F) to track metabolic pathways. Design dose-response assays with controls for non-specific binding. Kinetic profiling in buffered solutions (pH 7.4, 37°C) mimics physiological conditions, while LC-MS/MS quantifies metabolites .

Q. How can computational models predict the compound’s interactions with enzymatic targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of sulfonate-binding enzymes (e.g., carbonic anhydrase). Validate predictions with mutagenesis studies and kinetic inhibition assays (Ki values). PubChem’s 3D conformer data (e.g., InChI, SMILES) supports accurate model building .

Q. What safety protocols are essential for handling sulfonyl fluorides in high-throughput synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。